5,6,7,8-Tetrafluoroquinoline

Genotoxicity Ames test Drug safety

5,6,7,8-Tetrafluoroquinoline (CAS 5280-07-9) is a polyfluorinated heteroaromatic compound belonging to the quinoline family, distinguished by complete fluorine substitution at all four available positions (C5, C6, C7, C8) on the benzenoid ring. With a molecular formula of C₉H₃F₄N, a molecular weight of 201.12 g·mol⁻¹, and a UNII identifier of D6C9CK3JQC, this compound serves as a versatile synthetic intermediate whose electron-deficient aromatic system enables regioselective functionalization pathways that are inaccessible with non-fluorinated or partially fluorinated quinolines.

Molecular Formula C9H3F4N
Molecular Weight 201.12 g/mol
CAS No. 5280-07-9
Cat. No. B12704548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrafluoroquinoline
CAS5280-07-9
Molecular FormulaC9H3F4N
Molecular Weight201.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C(=C2F)F)F)F)N=C1
InChIInChI=1S/C9H3F4N/c10-5-4-2-1-3-14-9(4)8(13)7(12)6(5)11/h1-3H
InChIKeyGBIKQULWCDDCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrafluoroquinoline (CAS 5280-07-9): A Perfluorinated Quinoline Building Block for Medicinal Chemistry and Heterocyclic Synthesis


5,6,7,8-Tetrafluoroquinoline (CAS 5280-07-9) is a polyfluorinated heteroaromatic compound belonging to the quinoline family, distinguished by complete fluorine substitution at all four available positions (C5, C6, C7, C8) on the benzenoid ring [1]. With a molecular formula of C₉H₃F₄N, a molecular weight of 201.12 g·mol⁻¹, and a UNII identifier of D6C9CK3JQC, this compound serves as a versatile synthetic intermediate whose electron-deficient aromatic system enables regioselective functionalization pathways that are inaccessible with non-fluorinated or partially fluorinated quinolines [2]. Originally prepared via Skraup reactions of 2,3,4,5-tetrafluoroaniline and subsequently accessed through pentafluorochalcone cyclization routes, the compound has established utility in the synthesis of fluoroquinolone antibacterials, Na⁺/K⁺-ATPase inhibitors, and as a general scaffold for polyfluorinated heterocyclic chemistry [3][4].

Why 5,6,7,8-Tetrafluoroquinoline Cannot Be Replaced by Generic Quinoline or Partially Fluorinated Analogs in Research Procurement


Substituting 5,6,7,8-tetrafluoroquinoline with unsubstituted quinoline or its less-fluorinated congeners (e.g., 5,7-difluoroquinoline, 5,6,8-trifluoroquinoline) compromises critical performance attributes across reactivity, biological safety, and solid-state behavior. The cumulative electron-withdrawing effect of four fluorine atoms alters the aromatic π-system sufficiently to redirect nucleophilic attack regioselectivity—from the pyridine ring in quinoline to specific positions on the fluorinated benzene ring in the tetrafluoro derivative—while simultaneously reducing the mutagenic liability inherent to the quinoline pharmacophore [1]. Furthermore, the increased density (1.505 vs. ~1.09 g·cm⁻³) and altered crystal packing motifs relative to partially fluorinated analogs directly affect formulation behavior and solid-phase synthesis applications [2][3]. These are not incremental differences; they represent fundamentally distinct chemical and biological profiles that preclude simple interchange in research protocols.

Quantitative Evidence Guide: 5,6,7,8-Tetrafluoroquinoline vs. Closest Analogs—Why the Difference Matters for Procurement Decisions


Mutagenicity Attenuation: Tetrafluorination Approaches Perfluorination-Level Deactivation vs. Mutagenic Quinoline Parent

In a systematic Ames mutagenicity study of 12 fluoroquinoline derivatives in Salmonella typhimurium TA100 with S9 metabolic activation, 5,6,7,8-tetrafluoroquinoline exhibited a mutagenicity profile approaching the deactivating effect of perfluorination, in contrast to the potent mutagenicity of unsubstituted quinoline and position-5- or position-7-fluorinated derivatives [1]. While di- and trifluoro-substitution effects on mutagenicity were generally additive, tetrafluorination produced a qualitatively distinct attenuation that could not be predicted from the behavior of less-fluorinated analogs [1]. Derivatives inducing less than twice the number of revertants above background were classified as non-mutagenic in this study [1].

Genotoxicity Ames test Drug safety Fluorine substitution

Regioselective Nucleophilic Substitution at C7: Exclusive 7-Fluorine Displacement vs. Multiple Substitution Sites in Trifluoroquinolines

In the foundational reactivity study by Brooke, Musgrave, and Rutherford (1966), sodium methoxide, potassium hydroxide, and ammonia each replaced exclusively the 7-fluorine atom in 5,6,7,8-tetrafluoroquinoline, yielding monomethoxy-trifluoro-, monohydroxy-trifluoro-, and 7-amino-5,6,8-trifluoroquinoline, respectively [1]. By contrast, in partially fluorinated analogs such as 6,7,8-trifluoroquinoline and 5,6,8-trifluoroquinoline, nucleophilic attack occurs at different positions or yields mixtures, reflecting the loss of the directing influence of the full tetrafluoro substitution pattern [1][2]. The 2003 Panteleeva study further demonstrated that with soft nucleophiles (Me₃SiPMe₂, Me₃SnAsMe₂), 5,6,7,8-tetrafluoroquinoline forms 7-substituted main products and 6-substituted side products, whereas with hard carbon nucleophiles (LiR, PhMgBr), addition occurs at the 2-position of the pyridine ring [2].

Regioselectivity Nucleophilic aromatic substitution Fluorine displacement Heterocyclic functionalization

Physicochemical Differentiation: Enhanced Density, Boiling Point, and Lipophilicity vs. Unsubstituted Quinoline

Complete tetrafluorination of the quinoline benzenoid ring produces substantial shifts in key physicochemical parameters relative to the parent quinoline. 5,6,7,8-Tetrafluoroquinoline exhibits a density of 1.505 g·cm⁻³ (vs. ~1.09 g·cm⁻³ for quinoline), a boiling point of 241.1°C at 760 mmHg (vs. ~237–238°C), and a calculated logP of 2.79 (vs. ~2.0–2.6 for quinoline) [1][2]. The significantly higher density (+38%) reflects the mass contribution and compact packing induced by fluorine substituents, while the elevated logP indicates increased lipophilicity despite the electronegative character of fluorine—a consequence of reduced hydrogen-bond acceptor capacity of the fluorinated aromatic ring .

Physicochemical properties Lipophilicity Density Boiling point LogP

Crystal Packing Motifs: Fluorine-Mediated Supramolecular Interactions Distinct from Less-Fluorinated Quinolines

A comparative X-ray crystallographic and quantum-topological study (B3LYP DFT, 6-311G(d,p) basis set) analyzed the crystal structures of 5,6,7,8-tetrafluoroquinoline alongside 5,6,8-trifluoroquinoline, 5,7-difluoroquinoline, 5,7,8-trifluoro-2-phenylquinoline, and 5,7,8-trifluoro-6-trifluoromethylquinoline [1]. The tetrafluoro derivative exhibited unique supramolecular motifs driven by C–F···π, F···F, and C–F···H interactions that differ from those observed in the less-fluorinated analogs [1]. QTAIM topological analysis revealed that these intermolecular interactions involve partial covalent character arising from overlap of molecular wave function 'tails,' with the interaction strength correlated to the degree of fluorination [1]. The study explicitly demonstrated that the number and pattern of fluorine substituents dictate the lattice architecture, not merely through steric effects but through specific, directional nonvalent bonding interactions.

Crystallography Supramolecular chemistry Fluorine interactions Crystal engineering Solid-state properties

Synthetic Versatility: Divergent Reactivity with Hard vs. Soft Nucleophiles Compared to 6-CF₃- and 5,7,8-Trifluoroquinoline

The Panteleeva 2003 study systematically compared the reactivity of 5,6,7,8-tetrafluoroquinoline (1) with 6-CF₃-5,7,8-trifluoroquinoline (2) and 5,7,8-trifluoroquinoline (3) toward a panel of hard and soft nucleophiles [1]. A key differentiation emerged: with hard carbon nucleophiles (LiMe, LiⁿBu, LiPh, PhMgBr), tetrafluoroquinoline 1 underwent nucleophilic addition exclusively at the 2-position of the pyridine ring, forming 2-R-1,2-dihydro-5,6,7,8-tetrafluoroquinolines in high yields, which upon oxidation (air or MnO₂) afforded aromatic 2-R-5,6,7,8-tetrafluoroquinolines [1]. This 2-position regioselectivity with hard nucleophiles contrasts with the C6/C7 benzene-ring substitution observed with soft nucleophiles (Me₃MEMe₂), providing two orthogonal functionalization vectors from a single starting material. The comparative data for analogs 2 and 3 showed altered regiochemical preferences, demonstrating that the full tetrafluoro substitution pattern uniquely enables this hard/soft nucleophile divergence [1].

Divergent synthesis Hard-soft nucleophile 2-Substituted quinolines Organometallic addition

Precursor-Dependent Regioselectivity in Fluoroquinolone Antibacterial Synthesis: 5,6,7,8-Tetrafluoroquinolone Acids Enable 7-Amino Derivatives vs. 5-Amino Byproducts from Esters

In the synthesis of 5-fluoro analogues of norfloxacin and ciprofloxacin reported by Moran et al. (J. Med. Chem., 1989), 5,6,7,8-tetrafluoroquinolone acids served as critical intermediates [1]. A key differentiation was observed based on the precursor oxidation state: when the free quinolone acid was used, amine displacement occurred at the desired 7-position to yield 7-(substituted amino) derivatives; however, when the corresponding ester was employed, amine displacement occurred primarily at the 5-position, yielding 5-(substituted amino) derivatives that showed uniformly poor in vitro antibacterial activity [1]. Optimal antibacterial activity was achieved with N-1 cyclopropyl and 7-(4-methyl-1-piperazinyl) substitution, demonstrating that the tetrafluoro substitution pattern provides a specific reactivity landscape where precursor choice (acid vs. ester) directly controls the regiochemical outcome and biological activity of the final product [1].

Fluoroquinolone antibiotics Norfloxacin analogs Ciprofloxacin analogs Structure-activity relationship Antibacterial

High-Impact Application Scenarios Where 5,6,7,8-Tetrafluoroquinoline Provides Evidence-Backed Differentiation


Design of Non-Mutagenic Quinoline-Based Drug Candidates via Fluorine-Mediated Metabolic Deactivation

For medicinal chemistry programs developing kinase inhibitors, antimalarials, or other quinoline-core therapeutics where the parent quinoline scaffold presents an unacceptable mutagenicity risk, 5,6,7,8-tetrafluoroquinoline offers an evidence-backed starting point . The Kato et al. (1999) mutagenicity study demonstrated that tetrafluorination on the benzenoid ring approaches the deactivating effect of perfluorination, reducing Ames test revertants toward background levels, while preserving the heteroaromatic framework required for target binding . This is particularly relevant for early-stage hit-to-lead programs where Ames-positive scaffolds are routinely deprioritized; the tetrafluoro derivative may allow retention of a quinoline chemotype that would otherwise be eliminated. The derivative TFHPQ (5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one) has already demonstrated target engagement as a Na⁺/K⁺-ATPase inhibitor with IC₅₀ near 10 μM, confirming that biological activity can be maintained alongside the improved safety profile .

Divergent Synthesis of 2-Substituted and 7-Substituted Quinoline Libraries from a Single Tetrafluoro Building Block

The orthogonal reactivity established by Panteleeva et al. (2003)—hard nucleophiles attack at C2, soft nucleophiles at C6/C7—enables a powerful divergent synthetic strategy for constructing focused quinoline libraries . A medicinal chemistry group procuring 5,6,7,8-tetrafluoroquinoline can generate both 2-substituted quinolines (via organolithium or Grignard addition followed by MnO₂ oxidation) and 7-substituted quinolines (via soft nucleophile displacement) from a single starting material, without needing to purchase separate 2-bromo- or 7-bromo-quinoline building blocks . This convergent approach reduces the number of distinct starting materials required in a parallel synthesis campaign, simplifies procurement logistics, and enables direct structure-activity relationship exploration around both the pyridine and benzene rings of the quinoline core .

Synthesis of 5-Fluoro-Norfloxacin and 5-Fluoro-Ciprofloxacin Analogs via Quinolone Acid Intermediates

The Moran et al. (1989) study demonstrated that 5,6,7,8-tetrafluoroquinolone acids are essential intermediates for accessing 5-fluoro analogues of the clinically important fluoroquinolone antibiotics norfloxacin and ciprofloxacin . Critically, the study established that the free quinolone acid—not the ester—must be used to achieve amine displacement at the 7-position and retain antibacterial activity; the ester form diverts reactivity to the 5-position, yielding inactive compounds . For medicinal chemistry groups and CROs engaged in antibacterial resistance programs, this finding has direct procurement implications: sourcing the tetrafluoroquinoline scaffold with explicit control over the downstream oxidation state (carboxylic acid vs. ester) is essential for successful analog generation. The structure-activity data further indicated that optimal activity requires an N-1 cyclopropyl group and a 7-(4-methyl-1-piperazinyl) substituent, providing a defined substitution pattern for library enumeration .

Crystal Engineering and Solid-State Formulation Studies Exploiting Fluorine-Specific Supramolecular Synthons

The Bagryanskaya et al. (2008) X-ray and QTAIM study established that 5,6,7,8-tetrafluoroquinoline participates in a distinct set of intermolecular interactions—C–F···π, F···F, and C–F···H contacts with partial covalent character—that differ from those available to its trifluoro and difluoro analogs . For pharmaceutical solid-form screening, co-crystal design, and materials science applications, these fluorine-mediated supramolecular synthons provide predictable and directional packing forces that can be exploited to tune solubility, stability, and mechanical properties of crystalline formulations . The observation that repulsive interactions increase with the degree of fluorination up to a limit of +2.2 kJ·mol⁻¹ before the complex distorts implies that tetrafluoroquinoline sits at a structural tipping point in the fluorination series—offering maximum fluorine-directed interaction strength before lattice destabilization occurs—making it a uniquely poised scaffold for systematic crystal engineering studies .

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